molecular formula C18H19NO4 B2791060 [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 876527-81-0

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate

Cat. No.: B2791060
CAS No.: 876527-81-0
M. Wt: 313.353
InChI Key: HGHIHWGABVREOR-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is a synthetic chemical compound designed for research and development applications. This molecule incorporates two pharmaceutically significant functional groups: a carbamate and a benzoate ester. The carbamate group (-O-CO-NH-) is a well-established structural motif in medicinal chemistry, known for its high proteolytic stability and ability to improve a compound's ability to cross cell membranes . Carbamate derivatives are found in a wide range of therapeutic agents, including cholinesterase inhibitors for neurodegenerative diseases, anticonvulsants, and protease inhibitors . The 3-methoxybenzoate moiety is a common aromatic building block in organic synthesis, contributing to the molecule's overall properties. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for screening biological activities, particularly in the context of neurological or enzymatic targets. The presence of the (1-phenylethyl) group introduces a chiral center, which may be of interest for studies on stereoselective interactions. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13(14-7-4-3-5-8-14)19-17(20)12-23-18(21)15-9-6-10-16(11-15)22-2/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHIHWGABVREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with (1-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-carboxybenzoic acid derivatives.

    Reduction: (1-Phenylethyl)aminomethyl 3-methoxybenzoate.

    Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecule, while the methoxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Steric vs. Electronic Balance : The target compound’s design balances steric bulk (for selectivity) and electronic modulation (for reactivity), but synthetic optimization is required to address yield limitations seen in analogs .
  • Chirality : The chiral 1-phenylethyl group enables enantioselective applications, though competing isomers may form without sufficient steric control .
  • Comparative Reactivity : The 3-methoxybenzoate esters (e.g., M3MOB) are less sterically hindered than the target compound, making them preferable for reactions requiring high yields over selectivity .

Biological Activity

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential bioactive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate consists of a phenylethyl group, a carbamoyl moiety, and a methoxybenzoate component. This unique arrangement allows for various interactions with biological targets, potentially leading to significant pharmacological effects.

The biological activity of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Hydrophobic Interactions : The phenylethyl group enhances binding affinity to hydrophobic pockets in target proteins.
  • Non-Covalent Interactions : The methoxybenzoate moiety can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate. For instance, similar carbamate derivatives have shown significant cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives demonstrated lethal concentrations (LC50) significantly lower than existing chemotherapeutic agents, indicating a promising avenue for cancer treatment .

Antimicrobial Activity

Research into the antimicrobial properties of related compounds suggests that [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate may exhibit significant antibacterial and antifungal activities. Various synthesized compounds in the same class have been shown to possess substantial efficacy against pathogenic microorganisms, making them potential candidates for new antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in neuroblastoma and glioblastoma
AntimicrobialSignificant antibacterial and antifungal effects

Case Study: Anticancer Evaluation

In one study, a derivative of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate was evaluated for its cytotoxic effects on glioblastoma cells. The results indicated an LC50 value significantly lower than that of conventional treatments, highlighting its potential as a novel therapeutic agent. The study also noted morphological changes in treated cells consistent with apoptosis, further supporting its anticancer properties .

Mechanistic Insights

The mechanism through which these compounds exert their effects involves cell cycle arrest and induction of apoptosis. For example, treatment with related compounds resulted in increased cell populations in the G2/M phase, indicating effective disruption of cell cycle progression. This was accompanied by significant apoptotic markers in treated cell lines .

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